molecular formula C17H14N2O3 B1258276 N-Nitrosoanonaine

N-Nitrosoanonaine

Cat. No.: B1258276
M. Wt: 294.3 g/mol
InChI Key: BRVYZXKXASIUQW-CYBMUJFWSA-N
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Description

Overview of Alkaloids from the Annonaceae Family

The Annonaceae family, a large and diverse group of flowering plants primarily found in tropical regions, is a prolific source of secondary metabolites. jscimedcentral.comscielo.br Among these, alkaloids, particularly benzylisoquinoline derivatives, are a defining chemical characteristic of the family. jscimedcentral.comscielo.brnih.gov Research has identified approximately 500 distinct alkaloids across 138 species within this family, highlighting it as a significant hub for alkaloid biosynthesis. scielo.brscielo.br

These alkaloids exhibit a wide range of structural diversity, with aporphine (B1220529) alkaloids being one of the most prevalent classes. jscimedcentral.comtaylorandfrancis.com Aporphines, including well-known compounds like anonaine (B1665113), liriodenine, and nuciferine, are characterized by a tetracyclic ring system derived from a benzylisoquinoline precursor. taylorandfrancis.com The significant presence and variety of these compounds in the Annonaceae suggest they play important ecological or physiological roles for the plants. scielo.br The family's rich chemical arsenal (B13267) has made it a focal point for phytochemical investigations, leading to the discovery of compounds with a range of biological activities. jscimedcentral.comnih.gov

Table 1: Major Alkaloid Classes in the Annonaceae Family

Alkaloid Class Core Structure Example(s) Reference(s)
Aporphines Tetracyclic Anonaine, Liriodenine jscimedcentral.comtaylorandfrancis.com
Oxoaporphines Oxidized Aporphine jscimedcentral.com
Benzylisoquinolines Bicyclic jscimedcentral.comnih.gov
Protoberberines Tetracyclic researchgate.net

Contextualization of N-Nitroso Compounds in Natural Product Chemistry

N-nitroso compounds are defined by the presence of a nitroso functional group (−N=O) attached to a nitrogen atom, a feature that imparts distinct chemical properties. nih.govwikipedia.org While often associated with synthetic products or as byproducts of food processing, N-nitroso compounds also occur in nature. nih.govcambridge.org Their formation can happen when nitrites react with secondary or tertiary amines, a process that can occur both in the environment and within living organisms. nih.gov

The study of naturally occurring N-nitroso compounds is an expanding field. The biosynthetic pathways for these molecules are of great interest. For instance, research has shown a route to N-nitroso formation involving the enzymatic production of nitric oxide (NO) from L-arginine, which is then captured to form the N-nitroso group. nih.gov The discovery of N-nitroso alkaloids like N-Nitrosoanonaine in plants adds a new dimension to our understanding of the chemical diversity and metabolic capabilities within the plant kingdom. researchgate.netnih.gov These natural compounds are a subject of intense study to understand their biosynthesis, stability, and biological roles. nih.govmdpi.com

Significance of this compound as a Research Target

This compound stands out as a significant research target due to its novel structure, being a naturally derived N-nitrosated aporphine alkaloid. nih.gov It was first isolated, along with the related N-nitrosoxylopine, from the aerial parts of Duguetia furfuracea, a plant from the Annonaceae family found in Brazil. researchgate.netnih.gov The elucidation of its structure was a comprehensive effort, requiring a combination of advanced spectroscopic methods including NMR, mass spectrometry, infrared spectroscopy, and single-crystal X-ray analysis. researchgate.netnih.gov

The presence of the N-nitroso group on the well-studied anonaine scaffold invites investigation into how this modification influences its chemical properties and biological activity. The parent compound, anonaine, is a known aporphine alkaloid, but the addition of the nitroso group creates a new entity for scientific exploration. taylorandfrancis.com Research into Duguetia furfuracea has revealed a variety of bioactive compounds, including other alkaloids and flavonoids, with extracts showing cytotoxic and antiplasmodial activities. sciencevolks.comscielo.brscielo.br This context makes this compound a compelling molecule to study for its own potential contributions to the plant's bioactivity.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C17H14N2O3 nih.gov
Molecular Weight 294.30 g/mol nih.gov
IUPAC Name (12R)-11-nitroso-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaene nih.gov

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic research on this compound is to fully characterize its chemical nature and biological function. amazon.com A key goal is to understand the biosynthetic pathway leading to its formation in Duguetia furfuracea. This involves identifying the precursor molecules and the specific enzymes responsible for the nitrosation of the anonaine core.

Further research aims to explore the chemical reactivity of this compound, particularly focusing on the stability of the N-nitroso bond under various conditions. A significant area of inquiry is the compound's biological activity profile. nih.govrsc.org This includes in vitro screening against various cell lines and biological targets to determine its cytotoxic, antimicrobial, or other pharmacological effects. nih.gov Comparing its activity to that of its parent compound, anonaine, is crucial to understanding the role of the nitroso group. Ultimately, the synthesis of this compound and its analogs is a logical step to provide sufficient material for in-depth biological studies and to explore structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.3 g/mol

IUPAC Name

(12R)-11-nitroso-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene

InChI

InChI=1S/C17H14N2O3/c20-18-19-6-5-11-8-14-17(22-9-21-14)16-12-4-2-1-3-10(12)7-13(19)15(11)16/h1-4,8,13H,5-7,9H2/t13-/m1/s1

InChI Key

BRVYZXKXASIUQW-CYBMUJFWSA-N

Isomeric SMILES

C1CN([C@@H]2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5)N=O

Canonical SMILES

C1CN(C2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5)N=O

Synonyms

N-nitrosoanonaine

Origin of Product

United States

Occurrence, Isolation, and Biosynthetic Precursors

Natural Sources and Distribution: Focus on Duguetia furfuracea

N-Nitrosoanonaine is a naturally occurring aporphine (B1220529) alkaloid. Its primary documented source is the plant species Duguetia furfuracea (A. St.-Hil.) Benth. & Hook. f., a member of the Annonaceae family. This plant is a weed found in several regions of Brazil, where it is known by common names such as “araticum-seco”. The compound has been successfully isolated from the aerial parts, specifically the leaves and twigs, of this plant. The yield of this compound from the dried leaves of Duguetia furfuracea has been reported to be approximately 0.012%.

Methodologies for Isolation from Plant Matrices

The isolation of this compound from the plant matrix of Duguetia furfuracea involves a multi-step extraction and purification process. A common laboratory-scale method is detailed below:

Extraction : The dried and powdered aerial parts of the plant are subjected to percolation with 95% ethanol (B145695) for an extended period, typically around 72 hours, to produce a crude ethanolic extract.

Acid-Base Partitioning : The crude extract is then treated with a dilute acid, such as 3% hydrochloric acid (HCl), to protonate the basic alkaloids, rendering them water-soluble. This acidic aqueous fraction is separated from the non-alkaloidal components.

Basification and Solvent Extraction : The acidic fraction is then made alkaline, for instance by adjusting the pH to 9.0 with ammonium (B1175870) hydroxide. This deprotonates the alkaloids, converting them back into their free base form, which are soluble in organic solvents. This solution is then extracted with a solvent like methylene (B1212753) chloride.

Chromatographic Purification : The resulting methylene chloride fraction, which contains a mixture of alkaloids, is concentrated. This concentrated mixture is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically using a chloroform/methanol solvent system, is employed to separate the different alkaloids. This compound is collected as a distinct fraction during this process and can be obtained as colorless crystals.

Summary of Isolation Steps for this compound
StepProcedurePurpose
1. ExtractionPercolation of dried plant material with 95% ethanol.To create a crude extract containing a wide range of plant metabolites.
2. Acid-Base PartitioningShaking the extract with 3% HCl, separating the acidic layer.To selectively separate basic alkaloids from neutral and acidic compounds.
3. Basification & Re-extractionAdjusting pH of the acidic layer to 9.0 and extracting with methylene chloride.To convert alkaloid salts back to free bases for extraction into an organic solvent.
4. Column ChromatographySeparation on a silica gel column using a chloroform/methanol gradient.To purify this compound from other co-extracted alkaloids.

Putative Biosynthetic Pathways Leading to Anonaine (B1665113) (Precursor)

Anonaine, the precursor to this compound, is a member of the aporphine subgroup of benzylisoquinoline alkaloids (BIAs). The biosynthesis of BIAs is a complex pathway that originates from the aromatic amino acid L-tyrosine. researchgate.netnih.gov

The proposed pathway begins with L-tyrosine, which serves as the precursor for two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov The central reaction is the condensation of these two molecules, a Pictet-Spengler reaction catalyzed by the enzyme norcoclaurine synthase (NCS), to form the core benzylisoquinoline scaffold, (S)-norcoclaurine. nih.gov

From (S)-norcoclaurine, a series of enzymatic modifications, including methylations and hydroxylations, lead to various BIA intermediates. A critical intermediate in the formation of many aporphine alkaloids is (S)-reticuline. nih.gov The defining step in the formation of the aporphine core is an intramolecular oxidative carbon-carbon phenol (B47542) coupling reaction. This reaction is catalyzed by cytochrome P450 enzymes, such as CYP80G2, which converts (S)-reticuline into the aporphine alkaloid corytuberine. nih.govwikipedia.org While the exact sequence leading specifically to anonaine is not fully elucidated, it proceeds through similar intermediates and enzymatic steps from the central precursor, L-tyrosine.

Key Stages in the Biosynthesis of the Anonaine Precursor
StagePrecursor(s)Key Intermediate/ProductEnzyme Class (Example)
Initial CondensationDopamine + 4-hydroxyphenylacetaldehyde(S)-NorcoclaurineNorcoclaurine Synthase (NCS)
Intermediate Formation(S)-Norcoclaurine(S)-ReticulineMethyltransferases, Hydroxylases
Aporphine Core Formation(S)-ReticulineAporphine Skeleton (e.g., Corytuberine)Cytochrome P450 (CYP80G2)
Final ProductAporphine IntermediateAnonaineVarious tailoring enzymes

Speculative Enzymatic and Non-Enzymatic N-Nitrosation Pathways in Biological Systems

The formation of this compound involves the addition of a nitroso group (-N=O) to the secondary amine nitrogen of the anonaine molecule. This N-nitrosation can occur in biological systems through both non-enzymatic and enzymatic routes.

Non-Enzymatic N-Nitrosation: This pathway involves the chemical reaction between a secondary amine and a nitrosating agent. In plants and other biological systems, common nitrosating agents are derived from nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻). researchgate.net Nitrite can be converted under acidic conditions to nitrous acid (HNO₂), which in turn can form various nitrosating species (e.g., N₂O₃, H₂NO₂⁺). These electrophilic agents can then react directly with the nucleophilic secondary amine of anonaine to form the N-nitroso derivative. researchgate.net The presence of nitrates and nitrites in soil and water, which are taken up by plants, provides the necessary precursors for these nitrosating agents. researchgate.net

Enzymatic N-Nitrosation: While direct enzymatic nitrosation of alkaloids in plants is not extensively characterized, enzymatic processes can facilitate the formation of N-nitroso compounds. Plant or microbial enzymes can reduce nitrate to nitrite, increasing the pool of nitrosating agent precursors. researchgate.net Furthermore, enzymes such as cytochrome P450s are known to be involved in the metabolism and activation of certain N-nitroso compounds in other organisms, which suggests a potential role for enzymes in either the formation or subsequent processing of N-nitrosoalkaloids. nih.gov It is plausible that peroxidases or other oxidoreductases within the plant could catalyze the oxidation of nitric oxide (NO) or other nitrogen species, leading to the formation of reactive nitrosating agents in the cellular environment.

Chemical Synthesis and Derivatization Strategies

De novo Chemical Synthesis Approaches for N-Nitrosoanonaine

De novo synthesis refers to the construction of complex molecules from simple, readily available precursors, rather than through the modification of a pre-existing complex structure. acs.org While this compound is directly synthesized from its parent alkaloid, anonaine (B1665113), the de novo synthesis of the aporphine (B1220529) core is a critical prerequisite for obtaining the precursor.

The synthesis of the aporphine framework, the core of anonaine, is a complex process that has been accomplished through various strategies. wikipedia.org One general approach involves the construction of the tetracyclic system through key reactions like the Bischler-Napieralski or Pictet-Spengler reactions to form the isoquinoline (B145761) subunit, followed by intramolecular cyclization to create the characteristic dibenzo[de,g]quinoline structure. acs.orgresearchgate.net For instance, the total synthesis of racemic (d,l)-anonaine has been achieved, providing a foundational pathway to its derivatives. mdpi.com

Biosynthetic studies have also shed light on how these complex structures are made in nature. The aporphine core is generally derived from the benzylisoquinoline alkaloid (S)-reticuline, which undergoes intramolecular C-C bond formation catalyzed by cytochrome P450 enzymes. acs.org Recently, researchers have successfully reconstructed the biosynthetic pathways for aporphine alkaloids in yeast, enabling the de novo production of compounds like (R)-glaziovine and magnoflorine (B1675912) from simple starting materials. nih.gov

Once the anonaine precursor is obtained, either through extraction from natural sources like plants of the Annonaceae family or via total synthesis, the final step is the introduction of the nitroso group. researchgate.net This is typically achieved through direct nitrosation of the secondary amine group on the aporphine ring.

Mechanisms of N-Nitrosation from Secondary Amine Precursors

This compound is formed from its secondary amine precursor, anonaine, through an N-nitrosation reaction. This transformation is a classic example of the reaction between a secondary amine and a nitrosating agent.

The most common method for N-nitrosation involves the use of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. rsc.org The mechanism proceeds through several key steps:

Formation of the Nitrosating Agent: In an acidic aqueous solution, nitrous acid exists in equilibrium with its protonated form and, crucially, with dinitrogen trioxide (N₂O₃). europa.euuliege.be Two molecules of nitrous acid can dehydrate to form N₂O₃, which is a potent nitrosating agent. europa.euresearchgate.netphys.org Other species like the nitrosonium ion (NO⁺) can also act as the active electrophile. jchr.org

Nucleophilic Attack: The secondary amine of the anonaine molecule, being a nucleophile, attacks the electrophilic nitrogen atom of the nitrosating agent (e.g., N₂O₃). europa.eu For this to occur, the amine must be in its unprotonated form, as the protonated ammonium (B1175870) species is not nucleophilic. europa.eu

Proton Transfer and Product Formation: Following the nucleophilic attack, a proton is lost from the nitrogen atom, leading to the formation of the stable N-nitrosamine, this compound.

The rate of this reaction is highly dependent on pH. A bell-shaped curve is often observed for the reaction rate versus pH, with an optimum typically around pH 3-4. europa.eu This is because at very low pH, the concentration of the unprotonated, reactive amine is low, while at higher pH, the concentration of the active nitrosating agent (N₂O₃) diminishes. europa.eu

Table 1: Common Nitrosating Agents for Secondary Amines
Nitrosating Agent/SystemTypical ConditionsCharacteristics
Sodium Nitrite (NaNO₂) + Acid (e.g., HCl, H₂SO₄)Aqueous, acidic (pH ~3-4)Classical method, generates HNO₂/N₂O₃ in situ. rsc.org
Dinitrogen Trioxide (N₂O₃)Organic solvents, low temperaturePowerful, but unstable and difficult to handle as a pure reagent. uliege.bephys.org
Alkyl Nitrites (e.g., tert-Butyl Nitrite)Organic or solvent-free, often neutral pHMilder conditions, avoids strong acids. sci-hub.seresearchgate.net
Nitrosyl Halides (e.g., NOCl)Aprotic organic solventsHighly reactive, efficient for less reactive amines/amides. nih.gov

Synthetic Modifications and Analog Generation for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. hilarispublisher.com By synthesizing and testing a series of structurally related analogs, researchers can identify key molecular features responsible for a desired effect. nih.gov

For this compound, SAR studies would involve the synthesis of various analogs with modifications at different positions of the aporphine skeleton. While specific SAR studies on this compound are not extensively documented, the principles can be applied based on known chemistry of aporphine alkaloids. hilarispublisher.combenthamdirect.comeurekaselect.comnih.gov

Potential synthetic modifications to generate analogs for SAR studies could include:

A-Ring Modifications: Altering or removing the methylenedioxy group at the C-1 and C-2 positions. SAR studies on other aporphines have shown that this group can be crucial for activity. nih.gov Analogs could be synthesized with two methoxy (B1213986) groups or two free hydroxyl groups.

D-Ring Modifications: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the D-ring. The position and nature of these substituents can significantly influence pharmacological activity. nih.gov

N-Nitroso Group Modification: While the N-nitroso group is the defining feature, analogs could include related functionalities to probe the importance of the N-N=O moiety. For comparison, the parent amine (anonaine) and N-alkylated versions could be included in biological testing.

Stereochemistry: The aporphine core contains a stereocenter at position C-6a. Synthesizing and testing both the (R) and (S) enantiomers can reveal stereospecific interactions with biological targets. wikipedia.org

The synthesis of these analogs would rely on established synthetic routes to the aporphine core, followed by the specific modification and the final N-nitrosation step where applicable. wikipedia.org

Development of Novel Synthetic Methodologies for N-Nitroso Compounds

While the classic acid-catalyzed nitrosation is widely used, concerns over its harsh conditions, which can be incompatible with sensitive functional groups, have driven the development of novel synthetic methodologies. rsc.org These modern approaches offer milder conditions, improved selectivity, and alignment with the principles of green chemistry.

Several innovative methods applicable to the synthesis of this compound from anonaine have been reported:

tert-Butyl Nitrite (TBN) under Solvent-Free Conditions: The use of TBN has emerged as a highly efficient method for the N-nitrosation of secondary amines. researchgate.net This reaction can often be performed at room temperature without any solvent, which simplifies the workup and reduces waste. rsc.org The process is chemoselective and tolerates acid-labile protecting groups and other sensitive functionalities like phenols and olefins. rsc.orgresearchgate.net

Electrochemical Synthesis: A flow electrochemical method provides a mild and straightforward alternative to traditional chemical reagents. nih.govresearchgate.net In this approach, an electric current is used to oxidize sodium nitrite, generating the nitrosating species in situ. cardiff.ac.uk This method avoids the need for strong acids or other toxic chemicals and can be applied to a wide array of secondary amines with high yields. nih.govresearchgate.net

p-Toluenesulfonic Acid (p-TSA) and Sodium Nitrite: This system utilizes a solid organic acid (p-TSA) in a non-aqueous solvent like dichloromethane. tandfonline.comtandfonline.com It acts as an effective nitrosating agent for secondary amines under mild, heterogeneous conditions at room temperature. tandfonline.comtandfonline.com The simple filtration and evaporation workup makes this an attractive method for practical synthesis. tandfonline.com

Table 2: Comparison of Traditional and Novel N-Nitrosation Methods
MethodologyReagentsKey AdvantagesReference
Traditional Acid-CatalyzedNaNO₂ + Strong Acid (e.g., HCl)Well-established, inexpensive reagents. rsc.org
Solvent-Free TBNtert-Butyl Nitrite (TBN)Mild, acid-free, solvent-free, high chemoselectivity, easy workup. rsc.orgresearchgate.net
Flow ElectrochemistryNaNO₂ + ElectricityAvoids harsh chemical reagents, mild conditions, high yields, scalable. nih.govresearchgate.net
p-TSA SystemNaNO₂ + p-Toluenesulfonic AcidMild, heterogeneous conditions, simple workup. tandfonline.comtandfonline.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govscispace.comneu.edu.trcapes.gov.br

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of N-Nitrosoanonaine, providing detailed information about the carbon and hydrogen framework. nih.govacs.orgrsc.org The presence of E and Z rotamers, due to the restricted rotation around the N-N bond, is evident in the NMR spectra, resulting in two sets of signals for many of the nuclei. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum displays a series of signals that have been assigned to the various protons in the molecule. Key resonances include those for the aromatic protons, the methylene (B1212753) protons of the ethyl bridge, and the protons of the methylenedioxy group. The chemical shifts and coupling constants provide valuable information about the connectivity and spatial relationships between protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. nih.gov The chemical shifts are indicative of the electronic environment of each carbon, allowing for the differentiation between aromatic, aliphatic, and quaternary carbons. The presence of rotamers is also clearly observed in the ¹³C NMR spectrum. acs.org

Two-Dimensional (2D) NMR Techniques: Advanced 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in confirming the structural assignments. acs.org These experiments reveal long-range correlations between protons and carbons, helping to piece together the molecular puzzle and definitively establish the connectivity of the aporphine (B1220529) core and the N-nitroso group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (E and Z rotamers) acs.org

Position¹³C (ppm) - E rotamer¹³C (ppm) - Z rotamer¹H (ppm) - E rotamer¹H (ppm) - Z rotamer
1108.5108.56.64 (s)6.64 (s)
1a127.3127.3--
1b122.9122.9--
2147.8147.8--
3143.2143.2--
3a128.7128.7--
429.334.03.25 (m), 2.80 (m)3.25 (m), 2.80 (m)
543.652.84.95 (dd), 3.00 (m)4.05 (dd), 3.00 (m)
6a53.663.34.60 (d)5.38 (d)
7127.5127.57.20-7.40 (m)7.20-7.40 (m)
8127.8127.87.20-7.40 (m)7.20-7.40 (m)
9127.0127.07.20-7.40 (m)7.20-7.40 (m)
10134.4134.48.15 (d)8.15 (d)
11a129.9129.9--
OCH₂O101.2101.25.95 (d), 6.10 (d)5.95 (d), 6.10 (d)

Note: The data is presented as a compilation from available literature and may have slight variations depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques in Fragment Analysis and Molecular Formula Determinationnih.govscispace.comneu.edu.tr

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways. nih.govacs.org

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) has been used to accurately determine the molecular formula of this compound as C₁₇H₁₄N₂O₃. nih.govunesp.br This precise mass measurement is essential for confirming the identity of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterizationscispace.com

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are vital for determining the stereochemistry of chiral molecules like this compound. The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule.

The CD spectrum of this compound, isolated from natural sources, exhibits specific Cotton effects that are characteristic of the (S)-configuration at the stereocenter C-6a. nih.gov This experimental data is crucial for assigning the absolute configuration of the molecule, which dictates its three-dimensional arrangement and is fundamental to its chemical and biological identity.

X-ray Crystallography for Absolute Configuration and Conformational Analysisnih.govneu.edu.tr

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. anton-paar.comwikipedia.org The structure of this compound was unequivocally confirmed by this technique. nih.govrsc.orgrsc.org

X-ray analysis provides precise information on bond lengths, bond angles, and the absolute configuration of the chiral center. For this compound, the crystallographic data confirmed the (S) configuration at the C-6a position, consistent with the findings from chiroptical spectroscopy. nih.govnih.gov It also revealed the detailed conformation of the aporphine ring system and the geometry of the N-nitroso group.

Table 2: Selected Crystallographic Data for this compound nih.gov

ParameterValue
CCDC Number274744
Empirical formulaC₁₇H₁₄N₂O₃
Formula weight294.30
Crystal systemOrthorhombic
Space groupP2₁2₁2₁

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysisscispace.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. photonics.commgcub.ac.injascoinc.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of specific functional groups. nih.gov Key absorptions include those for:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Found in the region of 2850-3000 cm⁻¹.

N=O stretching (nitroso group): This is a characteristic band for N-nitrosamines and appears in the spectrum. The frequency of the N=N stretching vibration can vary over a wide range. lippertt.ch

C=C stretching (aromatic rings): Multiple bands are observed in the 1475-1600 cm⁻¹ region.

C-O stretching (methylenedioxy group): Strong absorptions are present in the fingerprint region, typically around 1000-1300 cm⁻¹. msu.edu

Raman Spectroscopy: While IR spectroscopy is more commonly reported for this compound, Raman spectroscopy can provide complementary information. lippertt.ch In general, vibrations that result in a change in polarizability are Raman active. For this compound, the N=O stretch would be expected to show a strong signal in the Raman spectrum.

Mechanistic Investigations of Biomolecular Interactions

Principles of Molecular Interactions with Biological Macromolecules

The interaction of small molecules like N-Nitrosoanonaine with biological macromolecules such as proteins and nucleic acids is governed by a variety of non-covalent and covalent forces. These interactions are fundamental to the molecule's biological activity. nih.govacs.org For aporphine (B1220529) alkaloids, a class to which this compound belongs, their planar structure is a key determinant of their interaction with macromolecules. nih.govwikipedia.org This planarity facilitates intercalation into DNA, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.govwikipedia.org This interaction is primarily stabilized by van der Waals forces and hydrophobic interactions.

Furthermore, the nitrogen atom within the aporphine core can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged regions of macromolecules, such as the phosphate (B84403) backbone of DNA or acidic amino acid residues in proteins. researchgate.net The presence of a nitroso group introduces additional potential for reactivity, as N-nitroso compounds are known to be capable of forming covalent bonds with biological molecules after metabolic activation. oup.commdpi.com

Studies on Nucleic Acid Interaction and DNA Adduct Formation Mechanisms in vitro

Direct in vitro studies on the interaction of this compound with nucleic acids are limited. However, based on the characteristics of its structural components—the aporphine skeleton and the N-nitroso group—potential mechanisms can be inferred.

Aporphine alkaloids are recognized for their ability to bind to DNA, primarily through intercalation. nih.govwikipedia.org This mode of binding is supported by studies on related aporphine alkaloids like dicentrine, which has been shown to unwind DNA, a characteristic feature of intercalating agents. nih.govucl.ac.beucl.ac.be The planar aromatic structure of the aporphine core is crucial for this type of interaction. nih.govnih.gov Molecular modeling studies have suggested that some aporphines can adopt a more planar conformation to facilitate this binding, terming them "adaptive" DNA intercalators. nih.gov This intercalation can interfere with DNA replication and transcription, and inhibit enzymes that interact with DNA, such as topoisomerases. wikipedia.orgnih.gov

The N-nitroso group in this compound introduces the potential for covalent modification of DNA, leading to the formation of DNA adducts. N-nitroso compounds are a well-documented class of carcinogens that, upon metabolic activation by enzymes like cytochrome P450, can generate highly reactive electrophilic species. oup.commdpi.com These intermediates can then react with nucleophilic sites on DNA bases, forming covalent adducts. mdpi.commdpi.comnih.gov For instance, N-nitrosamines are known to cause alkylation of DNA, forming adducts such as O6-alkylguanine. mdpi.comportlandpress.com While no specific DNA adducts have been identified for this compound, the presence of the N-nitroso moiety suggests a potential for such genotoxic interactions, contingent on its metabolic activation. oup.commdpi.com Studies on other N-nitroso compounds have demonstrated their ability to induce DNA damage in vitro under UV irradiation. science.gov

Enzyme-Mediated Interactions: Mechanistic Inhibition and Activation Studies

Research on extracts from Duguetia furfuracea, which contain this compound, has demonstrated biological activities that suggest interactions with enzymes, notably acetylcholinesterase (AChE). mdpi.comnih.govresearchgate.net

Enzyme Inhibition:

Extracts of Duguetia furfuracea have shown anticholinesterase activity, suggesting that one or more of its constituent compounds, potentially including this compound, can inhibit this enzyme. mdpi.comnih.govresearchgate.net Aporphine alkaloids as a class have been investigated as AChE inhibitors. acs.orgnih.gov Kinetic studies on related aporphines, such as nantenine, have revealed a mixed-type inhibition of AChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). acs.orgnih.gov Molecular docking studies suggest that aporphines can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, explaining the mixed-inhibition profile. nih.gov

The N-nitroso group could also contribute to enzyme inhibition. For instance, S-nitrosothiols, which are nitric oxide donors, have been shown to inhibit the cysteine protease papain through the formation of a mixed disulfide bond with a critical cysteine residue in the active site. researchgate.net While this compound is not an S-nitrosothiol, the reactivity of the nitroso group suggests a potential for covalent modification of enzyme active sites, leading to irreversible inhibition. researchgate.net

Enzyme Activation:

Currently, there is no available research to suggest that this compound acts as an enzyme activator.

Protein Binding and Conformational Modulation Investigations

The ability of this compound to bind to proteins and potentially modulate their conformation can be inferred from the properties of aporphine alkaloids and N-nitroso compounds.

Protein Binding:

The planar and hydrophobic nature of the aporphine scaffold suggests that it can bind to hydrophobic pockets in proteins. ucl.ac.be Furthermore, the potential for hydrogen bonding and electrostatic interactions through its functional groups would contribute to the stability of protein-ligand complexes. researchgate.net For instance, molecular docking studies of aporphine alkaloids with the FOXO1 protein indicate binding through hydrogen bonds and have comparable or lower free binding energy than control compounds. ucl.ac.be

Conformational Modulation:

The binding of a small molecule like this compound to a protein can induce conformational changes, thereby modulating the protein's function. nih.gov For aporphine alkaloids, their interaction with receptors like the serotonin (B10506) receptor has been shown to be dependent on specific substitutions on the aporphine core, suggesting a defined binding pocket and the potential for inducing specific conformational states. researchgate.net While direct evidence for this compound is lacking, its structural similarity to other bioactive aporphines suggests it could also modulate protein conformation upon binding. researchgate.netucl.ac.be

Cellular Response Modulation in Preclinical Cell Models: Focus on Molecular Pathways

Extracts from Duguetia furfuracea have been shown to possess antiproliferative activity against various cancer cell lines. nih.govresearchgate.net While the specific contribution of this compound to this activity has not been isolated, the known mechanisms of related compounds provide insights into the potential molecular pathways it may modulate.

The antiproliferative effects of aporphine alkaloids are often linked to their ability to interact with DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis. nih.govwikipedia.org By intercalating into DNA, these compounds can disrupt the processes of DNA replication and transcription, which are essential for rapidly dividing cancer cells. nih.govwikipedia.org

Furthermore, the N-nitroso functional group suggests a potential role in modulating signaling pathways involving nitric oxide (NO). nih.govmdpi.com S-nitrosylation, the covalent attachment of a nitroso group to a cysteine thiol on a protein, is a key post-translational modification that regulates the function of numerous proteins involved in cellular signaling. nih.gov This modification can impact pathways controlling cell proliferation, apoptosis, and inflammation. For example, S-nitrosylation can affect the activity of proteins in the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer. nih.govfrontiersin.org The presence of the N-nitroso group in this compound suggests it could potentially participate in or interfere with these NO-mediated signaling events, although this requires experimental verification.

Studies on N-nitroso compounds have also indicated their ability to induce oxidative stress and the formation of reactive oxygen species (ROS), which can, in turn, trigger cellular responses such as apoptosis and DNA repair. oup.com

Table of Antiproliferative Activity of Duguetia furfuracea Extract

Cell LineGI50 (µg/mL)
UA251 (Renal)0.04
NCI-H460 (Lung)0.09
HT-29 (Colon)0.02

Data from in vitro studies on the methanolic extract of Duguetia furfuracea. nih.gov

Table of Anticholinesterase Activity of Annonaceae Extracts

Plant Extract% Inhibition of AChE
A. coriacea (seeds)52%
A. crassiflora (seeds)-
D. furfuracea-

Data from a microplate assay screening various Annonaceae extracts. Specific data for D. furfuracea was not provided in the summary table. researchgate.net

Metabolic Transformation and Biotransformation Pathways of N Nitrosoanonaine

The metabolic fate of N-Nitrosoanonaine, an N-nitroso-aporphine alkaloid, has not been extensively detailed in published literature. However, its biotransformation can be inferred by examining the metabolic pathways of other structurally related nitrosamines and aporphine (B1220529) alkaloids. The transformation of xenobiotics, particularly carcinogenic compounds like nitrosamines, is a critical area of study involving various enzymatic systems and biological environments.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs the molecule's structure, stability, and reactivity. mdpi.com For N-nitroso compounds, these calculations are critical for elucidating the mechanisms of their metabolic activation, which is often a prerequisite for their biological activity. nih.gov

Detailed research findings from studies on related N-nitrosamines show that DFT can be used to model reaction pathways such as α-hydroxylation, a key step in the activation of many nitrosamines leading to the formation of DNA-alkylating agents. nih.gov The calculations provide Gibbs free energies and activation barriers for various reaction steps, helping to identify the most likely metabolic pathways. nih.gov Key electronic descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity, are used to quantify reactivity. mdpi.comajchem-a.com A smaller HOMO-LUMO gap, for instance, generally indicates higher chemical reactivity. ajchem-a.com

While specific quantum chemical studies on N-Nitrosoanonaine are scarce, the principles are directly applicable. Such calculations would clarify the electronic influence of the aporphine (B1220529) scaffold on the N-nitroso group, predicting its susceptibility to metabolic activation and subsequent reactivity towards nucleophilic sites on biomolecules like DNA.

Table 1: Computed Electronic Properties for this compound This interactive table presents properties for this compound calculated by computational software and made available through public databases.

PropertyValueSource
Molecular Weight 294.30 g/mol PubChem nih.gov
Molecular Formula C17H14N2O3PubChem nih.gov
XLogP3 3.2PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 3PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov
Polar Surface Area 51.1 ŲPubChem nih.gov
Heavy Atom Count 22PubChem nih.gov
Formal Charge 0PubChem nih.gov

Note: These properties are computationally predicted and provide a baseline for theoretical studies.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility and dynamics of molecules like this compound and its complexes with biological targets. researchgate.netfrontiersin.org

MD simulations are particularly valuable for:

Exploring Conformational Landscapes: The aporphine backbone of this compound has a specific three-dimensional structure. MD simulations can explore the range of conformations this molecule can adopt in different environments (e.g., in water or a lipid membrane), which is crucial for its ability to interact with protein binding sites. frontiersin.org

Predicting Binding Affinity: When combined with a potential biological target, MD simulations can help predict the stability and binding affinity of the this compound-target complex. mdpi.comnih.gov By simulating the complex over time, researchers can observe the dynamics of the interaction, identify key intermolecular forces (like hydrogen bonds and van der Waals forces), and calculate the free energy of binding. mdpi.comnih.gov These simulations can guide the identification of the most likely biological targets of the compound.

Although no specific MD simulation studies of this compound are publicly available, this technique would be essential to model its interaction with metabolic enzymes (e.g., Cytochrome P450s) or its potential binding to DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pattern Recognition Analysis for N-Nitroso Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with their biological activity or a physical property. nih.govnih.gov For N-nitroso compounds (NNCs), QSAR has been extensively used to predict their toxicological endpoints, such as carcinogenicity and acute oral toxicity, based on a set of calculated molecular descriptors. nih.govnih.govresearchgate.net

The general process involves:

Assembling a dataset of N-nitroso compounds with known experimental activity (e.g., rat LD₅₀ values). mdpi.com

Calculating a wide range of molecular descriptors for each compound, which can include electronic (e.g., ionization potential), topological, and constitutional descriptors. mdpi.comnih.gov

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity. nih.gov

Validating the model internally and externally to ensure its predictive power. mdpi.com

Studies on large sets of NNCs have shown that their acute oral toxicity is strongly dependent on factors like polarizability, ionization potential (IP), and the presence of certain structural fragments. mdpi.comnih.gov Pattern recognition analysis and classification models further help to identify substructures that are major contributors to high toxicity, such as nitrile, alkyl chloride, and amine-containing fragments. nih.gov this compound, with its unique aporphine structure, could be evaluated using these established QSAR models to provide a preliminary assessment of its potential toxicity.

Table 2: Example of a QSAR Model for Acute Oral Toxicity of N-Nitroso Compounds This table shows the statistical performance of a Genetic Algorithm-Multiple Linear Regression (GA-MLR) based QSAR model developed for a series of 80 N-nitroso compounds.

Statistical ParameterValueDescription
0.8071Coefficient of determination for the training set. mdpi.com
Q²_loo 0.7533Leave-one-out cross-validation coefficient. mdpi.com
R²_ext 0.7195Coefficient of determination for the external test set. mdpi.com
Q²_ext 0.7041Predictive squared correlation coefficient for the external test set. mdpi.com

Source: Adapted from QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. mdpi.com

In silico Prediction of Interaction Mechanisms and Target Identification

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. In silico target identification methods, such as reverse docking and pharmacophore modeling, offer a rapid and cost-effective way to generate hypotheses about which proteins a small molecule might bind to. mdpi.comnih.gov This approach is a form of reverse screening, where the compound is computationally tested against a large library of known protein structures. mdpi.com

The process typically involves:

Generating a 3D model of this compound.

Docking the model into the binding sites of a panel of potential protein targets. These could include enzymes known to metabolize xenobiotics, nuclear receptors, or other proteins implicated in toxicity pathways.

Scoring the binding poses to estimate the binding affinity for each target. Targets with high predicted affinity are considered potential hits. aboutscience.eu

For this compound, this approach could help identify specific Cytochrome P450 isozymes responsible for its metabolic activation or other off-target proteins with which it might interact, providing a roadmap for subsequent experimental validation. mdpi.comaboutscience.eu

Cheminformatics and Data Mining in this compound Research

Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. epa.gov Public databases like PubChem serve as large repositories of chemical data, including structures, properties, and links to scientific literature. nih.gov

Data mining techniques can be applied to these large chemical datasets to uncover hidden patterns and relationships. nih.gov For instance, data mining could be used to:

Identify Structure-Activity Relationships: By analyzing a large database of N-nitroso compounds, data mining algorithms can identify structural motifs associated with high or low carcinogenic potency. nih.gov

Predict Properties: this compound can be compared to other molecules in a database to predict its properties based on the principle of chemical similarity.

Classification: Supervised learning methods can classify this compound into predefined categories (e.g., "likely carcinogen") based on models trained on data from thousands of other compounds. nih.gov

The presence of this compound in chemical databases allows it to be included in large-scale data mining and cheminformatics studies, which can provide valuable context and predictions regarding its potential biological role and hazards.

Environmental Formation Pathways and Ecological Presence

Environmental Precursors and Chemical Pathways for N-Nitrosoanonaine Formation

This compound is not a primary metabolite in plants but rather a derivative formed through the chemical modification of a pre-existing natural compound.

Precursor Compound: The direct precursor to this compound is anonaine (B1665113) , a well-known aporphine (B1220529) alkaloid. wikipedia.orgscispace.com Aporphine alkaloids represent the second largest group of isoquinoline (B145761) alkaloids and are found in numerous plant families. wikipedia.org Anonaine itself is a secondary metabolite synthesized by the plant through a complex biosynthetic pathway starting from amino acids. The core aporphine structure is formed via intramolecular C-C phenol (B47542) coupling reactions catalyzed by specific enzymes like cytochrome P450s. nih.govnih.gov

Chemical Pathway: The formation of this compound occurs via an N-nitrosation reaction . This reaction involves the substitution of the hydrogen atom on the secondary amine group of the anonaine molecule with a nitroso group (-N=O). researchgate.netcardiff.ac.uk This transformation requires a nitrosating agent. In the environment, these agents are typically derived from nitrites (NO₂⁻) and nitrates (NO₃⁻). researchgate.net

Detection and Quantification in Environmental Samples (e.g., plant extracts, soil)

The detection of this compound has been specifically documented in plant extracts, confirming its natural occurrence.

Plant Sources: this compound has been successfully isolated from the aerial parts (leaves and twigs) of Duguetia furfuracea, a shrub native to the Brazilian Cerrado region and belonging to the Annonaceae family. researchgate.netufpb.brsciencevolks.comscielo.br This plant is used in traditional medicine, which prompted phytochemical investigations leading to the discovery of this compound. scielo.brmdpi.com

Analytical Methods: The identification and structural elucidation of this compound were accomplished using a combination of modern spectroscopic techniques. Researchers utilized Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) to determine its molecular structure. researchgate.net The definitive structure was further confirmed by single-crystal X-ray analysis. researchgate.net While the compound has been identified and isolated, quantitative data on its concentration in soil or other environmental matrices outside of the source plant are not widely reported in the scientific literature.

The following table summarizes the key findings regarding the detection of this compound.

Table 1: Detection and Identification of this compound

Parameter Finding Source(s)
Compound This compound researchgate.net
Natural Source Duguetia furfuracea (Annonaceae) ufpb.brsciencevolks.comufmg.br
Plant Part(s) Aerial parts (leaves, twigs) researchgate.netscielo.br
Geographic Origin Brazilian Cerrado scielo.brmdpi.com
Identification Methods NMR, IR, MS, Single-crystal X-ray analysis researchgate.net

| Associated Compound | N-Nitrosoxylopine was also isolated from the same source. | researchgate.netufmg.br |

Ecological Role within its Natural Habitat

The specific ecological role of this compound itself is not extensively documented in scientific literature. However, inferences can be drawn from the known functions of its chemical class, the aporphine alkaloids, and the general characteristics of N-nitroso compounds.

Aporphine alkaloids in plants are often involved in defense mechanisms against herbivores and pathogens. Their bitter taste and biological activities can deter feeding by insects and larger animals. The precursor, anonaine, is part of this chemical defense arsenal (B13267). The formation of this compound could potentially modify this defensive role, though specific studies are lacking. It is plausible that the nitrosation is an incidental reaction driven by the plant's uptake of environmental nitrates and nitrites, without a specific evolved ecological function. Conversely, N-nitroso compounds are a class of molecules known for their reactivity and biological effects, but these are more often studied in the context of toxicology rather than as functional agents in plant ecology. cardiff.ac.ukwho.int

Biodegradation Mechanisms in Environmental Contexts

Specific studies detailing the biodegradation pathways of this compound in soil or other environmental contexts have not been reported. However, general principles of the environmental fate of N-nitroso compounds can provide insight.

N-nitroso compounds as a class are known to be relatively stable but can persist in water, soil, and the atmosphere. cardiff.ac.uk Their degradation can be influenced by factors such as sunlight (photolysis), microbial action, and chemical conditions. The N-N bond in N-nitrosamines can be cleaved under certain conditions, a process known as denitrosation, which would revert the molecule back to its precursor amine (anonaine) and a nitrite (B80452) species. freethinktech.com Microbial degradation in soil would likely involve enzymatic attacks to break down the complex alkaloidal ring structure, but the specific microorganisms and enzymes capable of metabolizing a complex aporphine nitrosamine (B1359907) like this compound are unknown.

Advanced Research Methodologies and Future Research Directions

Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insight

Omics technologies offer a holistic view of the molecular changes induced by a compound within a biological system, providing deep mechanistic insights that go beyond single-target analyses. nih.gov The application of proteomics and metabolomics is particularly relevant for understanding the biological impact of N-Nitrosoanonaine.

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins in a cell or tissue, revealing how this compound exposure alters protein expression and signaling pathways. For instance, a study on a related tobacco-specific nitrosamine (B1359907), N'-nitrosonornicotine (NNN), used stable isotope labeling by amino acids in cell culture (SILAC) and mass spectrometry to assess protein expression changes in human skin fibroblast cells. nih.gov The analysis quantified 2,599 proteins, finding 191 that were significantly altered, including a notable down-regulation of nonmuscle myosin II, which was linked to reduced cell migration. nih.gov This proteomic approach suggested that NNN exposure could interfere with fibroblast motility, a finding that was subsequently confirmed with a functional wound healing assay. nih.gov A similar strategy applied to this compound could uncover its specific cellular targets and affected pathways, providing a comprehensive understanding of its mode of action.

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within a biological sample, offering a functional readout of the cellular state. Untargeted metabolomics, often employing liquid chromatography-mass spectrometry (LC-MS/MS), has been used to study the effects of volatile N-nitrosamines (VNAs) in patients with colorectal cancer (CRC). nih.gov This research identified 132 differential metabolites and several altered metabolic pathways, such as the hypoxanthine-xanthine pathway, linked to VNA exposure. nih.gov Such an approach for this compound could identify specific metabolic signatures associated with its activity. Notably, metabolomics has been directly utilized as a methodological strategy in the analysis of plant extracts containing this compound, demonstrating its applicability. unesp.br These omics-based strategies are invaluable for generating new hypotheses and providing a systems-level understanding of this compound's biological role.

Omics TechnologyApplication in N-Nitroso Compound ResearchPotential Insight for this compound
Proteomics Quantitative analysis of protein expression changes induced by N'-nitrosonornicotine (NNN). nih.govIdentification of protein targets and signaling pathways affected by this compound.
Metabolomics Untargeted analysis of plasma from CRC patients to identify metabolites affected by volatile N-nitrosamines (VNAs). nih.govDiscovery of metabolic biomarkers and pathways perturbed by this compound exposure.
Genomics (HTS) Genome-wide high-throughput screening using yeast deletion mutants to identify genes related to N-nitrosamine sensitivity. researchgate.netElucidation of genetic factors that influence cellular responses to this compound.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of N-nitroso compounds at trace levels in complex samples like biological fluids, pharmaceutical products, and environmental matrices present a significant analytical challenge. nih.govspectroscopyeurope.com The initial structural elucidation of this compound, isolated from the aerial parts of Duguetia furfuracea, relied on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. sciencevolks.comacs.orgresearchgate.net

For trace analysis, more sensitive and selective methods are required. Regulatory bodies and researchers have focused on developing robust analytical methodologies for N-nitrosamine impurities in pharmaceuticals. nih.govnih.gov These advanced techniques are essential for ensuring safety and are directly applicable to future research on this compound.

Key advanced analytical techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the sensitive and selective quantification of N-nitrosamines. nih.govresearchgate.net High-resolution accurate mass (HRAM) spectrometry is particularly useful for minimizing false positives. thermofisher.com For example, a QTRAP 6500+ system achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL for N-nitroso propranolol. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, often used for more volatile nitrosamines, that provides excellent separation and sensitivity. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it suitable for separating impurities in complex mixtures. nih.govresearchgate.net

The challenge of analyzing trace components is often compounded by the complexity of the matrix itself, which can cause interferences. spectroscopyeurope.com Techniques like high-resolution inductively coupled plasma mass spectrometry (HR ICP-MS), while typically used for metals, demonstrate the principle of achieving high resolution (up to 0.001 mass units) to separate interferences from the analyte signal, a capability crucial for reliable trace analysis in any complex sample. industry.gov.au

Table of Analytical Techniques for N-Nitroso Compounds

TechniqueDescriptionApplication in N-Nitroso Compound AnalysisReference
NMR, IR, MS, X-ray CrystallographyStandard spectroscopic and structural analysis methods.Initial isolation and structure elucidation of this compound. acs.org
LC-MS/MSCombines liquid chromatography separation with highly sensitive and selective mass spectrometric detection.Gold standard for quantifying trace levels of N-nitrosamine impurities in pharmaceuticals and biological samples. nih.govresearchgate.netthermofisher.com
GC-MSSeparates volatile compounds using gas chromatography before detection by mass spectrometry.Detection and quantification of volatile N-nitrosamines in various matrices. nih.govresearchgate.net
UPLCA high-pressure form of HPLC providing faster, more efficient separations.Used to detect and separate various impurities, including N-nitroso compounds, in active pharmaceutical ingredients. researchgate.netbiotech-asia.org

High-Throughput Screening Methodologies for Discovering Novel Biological Activities

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds, making it an essential tool in drug discovery and toxicology. nih.govresearchgate.net For a natural product like this compound, HTS methodologies can efficiently screen for novel biological activities against a wide array of targets.

HTS approaches have been successfully used to investigate other N-nitroso compounds. The U.S. government's Tox21 and ToxCast research programs have utilized HTS assays to evaluate the bioactivity of thousands of chemicals, including N-nitroso diphenylamine, to identify potential toxicity pathways. nih.govnih.gov Furthermore, a genome-wide HTS study using a library of yeast deletion mutants was conducted to screen multiple N-nitrosamine compounds, successfully identifying specific gene pathways related to sensitivity. researchgate.net

These examples demonstrate the power of HTS to:

Identify Bioactivity: Screen this compound against large panels of cell lines, receptors, or enzymes to uncover previously unknown therapeutic potential or toxicological effects. researchgate.net

Elucidate Mechanisms: Use genetically modified models (like yeast deletion libraries) or reporter assays to pinpoint the molecular pathways through which this compound exerts its effects. researchgate.net

Accelerate Drug Discovery: By rapidly identifying "hits" from large compound libraries, HTS can serve as the starting point for developing new therapeutic leads. researchgate.net

The integration of HTS with natural product chemistry provides a powerful paradigm for exploring the full biological potential of compounds like this compound, complementing traditional, hypothesis-driven research. researchgate.net

Integration of Multidisciplinary Approaches in this compound Research

The study of this compound is inherently multidisciplinary, bridging several scientific fields. The initial discovery and characterization of this compound from the plant Duguetia furfuracea serves as a clear example of this integration. sciencevolks.comacs.org This research involved:

Ethnobotany and Folk Medicine: The plant is used in Brazilian folk medicine for various ailments, providing the initial impetus for scientific investigation. sciencevolks.comscielo.br

Phytochemistry: This field was crucial for the extraction, isolation, and purification of this compound from the plant material. acs.orgscielo.br

Analytical Chemistry: Advanced spectroscopic techniques were essential for determining the precise chemical structure of the novel alkaloid. acs.org

Future research will require even broader collaboration. For instance, managing the risks of N-nitrosamine contamination in medicines necessitates a multidisciplinary effort involving chemists, toxicologists, and regulatory agencies to conduct proper risk-benefit assessments. fda.gov Furthermore, the application of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, represents an integration of chemistry, biology, and computer science to predict the biological activities of N-nitroso compounds based on their chemical structure. researchgate.net The use of bioinformatics tools is also suggested for analyzing complex omics data to uncover novel mechanisms and guide therapeutic applications. researchgate.net

Emerging Research Frontiers in N-Nitroso Compound Biology

While much of the historical research on N-nitroso compounds has focused on their carcinogenicity, several emerging frontiers are expanding our understanding of their biological roles. nih.govcabidigitallibrary.org These new areas of investigation are highly relevant for shaping the future direction of this compound research.

Beyond Carcinogenicity: Recent evidence suggests that N-nitrosamine impurities may contribute to the development of neurodegenerative conditions like Alzheimer's and Parkinson's diseases, as well as type-2 diabetes. nih.gov This opens up a new and critical avenue of research to investigate whether this compound has any activity, positive or negative, related to these diseases.

Nitric Oxide (NO) Biology: Certain N-nitroso compounds, known as "NONOates," are capable of releasing nitric oxide (NO), a vital bioregulatory agent, in a controlled manner. acs.org Investigating whether this compound can act as an NO donor could reveal novel therapeutic applications, as NO is involved in numerous physiological processes.

Endogenous Formation and DNA Interactions: Research continues to unravel the mechanisms of endogenous N-nitroso compound formation and their interaction with DNA. acs.org Understanding the specific DNA adducts formed by this compound and its impact on DNA repair mechanisms is fundamental to assessing its genotoxic potential. nih.govresearchgate.net

Drug Substance Related Impurities (NDSRIs): A major emerging concern is the formation of complex N-nitrosamines derived from the active pharmaceutical ingredient (API) itself, known as NDSRIs. acs.org Given that many drugs contain nitrosatable amine groups, it is crucial to investigate the potential for this compound to be formed as an impurity if the parent alkaloid, anonaine (B1665113), is present in or used as a precursor for a pharmaceutical product.

These frontiers highlight that the biological story of N-nitroso compounds is far from complete. Future studies on this compound should incorporate these new perspectives to build a more comprehensive and nuanced understanding of its effects.

Q & A

Q. What ethical frameworks apply when publishing contradictory findings on this compound’s toxicity?

  • Answer : Adhere to COPE guidelines:
  • Transparency : Disclose all methodological details (e.g., sample preparation, statistical models).
  • Data Sharing : Deposit raw data in repositories like Zenodo to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.